![molecular formula C11H13N3 B1608770 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine CAS No. 704877-65-6](/img/structure/B1608770.png)
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Übersicht
Beschreibung
“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(1H-Imidazol-1-yl)benzylamine . This compound is a solid form .
Molecular Structure Analysis
The molecular formula of “1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is C10H11N3 . It has a molecular weight of 173.21 . The structure includes a phenyl ring linked to an imidazole ring .Physical And Chemical Properties Analysis
“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is a solid form . It has a molecular weight of 173.21 . The density is predicted to be 1.16±0.1 g/cm3 . The boiling point is predicted to be 345.0±25.0 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, have been recognized for their antimicrobial properties. They are known to exhibit antibacterial , antimycobacterial , and antifungal activities, making them valuable in the development of new treatments for infectious diseases .
Anti-inflammatory and Analgesic Effects
The compound has shown potential in the treatment of inflammation and pain. Its structure is conducive to the synthesis of medications that can alleviate inflammatory conditions and act as analgesics .
Anticancer Applications
Imidazole-containing compounds have been explored for their anticancer properties. They play a role in the synthesis of drugs aimed at treating various forms of cancer, including those that target specific pathways involved in tumor growth and metastasis .
Antiviral Agents
The unique structure of imidazole derivatives makes them suitable candidates for antiviral drug development. They have been used in the synthesis of compounds that can inhibit viral replication and are being studied for their efficacy against a range of viral infections .
Cardiovascular Research
In the field of cardiovascular research, the (1H-imidazol-1-yl)phenyl moiety has contributed to the development of compounds with inotropic activity, which can influence the force of heart muscle contractions and are beneficial in treating heart failure .
Antifungal Pharmacophores
This compound has been identified as a potential candidate for testing against pathogenic fungi, including Aspergillus. Its structure allows for the combination of pharmacophores that could lead to effective antifungal treatments .
Gastrointestinal Therapeutics
Imidazole derivatives are key in the creation of antiulcer medications. The presence of the imidazole ring is crucial in drugs like omeprazole and pantoprazole, which are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Neurological Disorders
Research into neurological disorders has benefited from imidazole compounds due to their ability to cross the blood-brain barrier. This characteristic is essential for the development of drugs that can act on the central nervous system, potentially offering new avenues for treating neurodegenerative diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as phenylimidazoles , which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. These compounds often interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.
Pharmacokinetics
The compound’s predicted properties such as a boiling point of 3450±250 °C, a density of 116±01 g/cm3, and a refractive index of 1623 may influence its pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . For instance, its storage condition is recommended to be 2-8°C, protected from light , suggesting that light and temperature can affect its stability.
Eigenschaften
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAMJZOLMOBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395898 | |
| Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
CAS RN |
704877-65-6 | |
| Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






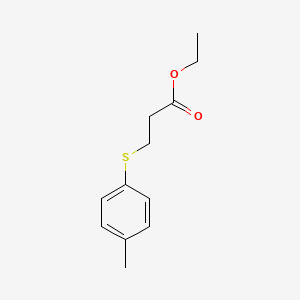
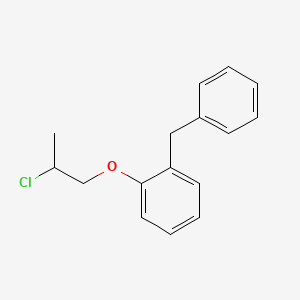
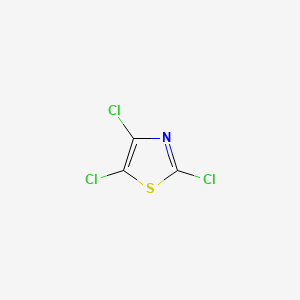
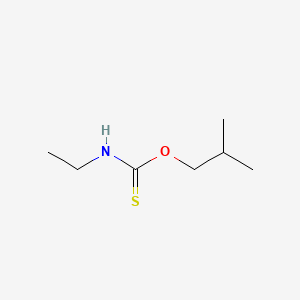
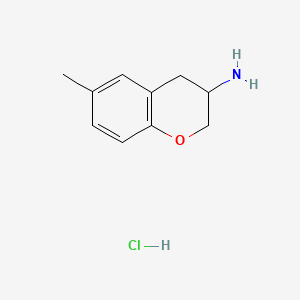




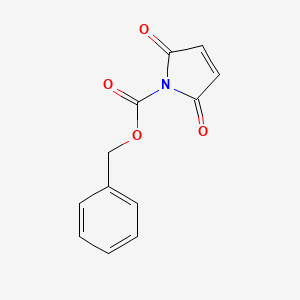
![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)